molecular formula C15H23F3O4 B15061557 (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid

(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid

Cat. No.: B15061557
M. Wt: 324.34 g/mol
InChI Key: AZLORWLNEFKNJW-MNOVXSKESA-N
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Description

(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid is an organic compound that features a cyclopropylmethyl group, a trifluoromethyl group, and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid typically involves multiple steps, including the formation of the cyclopropylmethyl group, the introduction of the trifluoromethyl group, and the protection of the carboxyl group with a tert-butoxycarbonyl group. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropylmethyl group through cyclopropanation reactions.

    Fluorination: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Protection: Protection of the carboxyl group using tert-butyl chloroformate to form the tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features could be explored for activity against various biological targets.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as fluorinated polymers or surfactants.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid: Lacks the tert-butoxycarbonyl group.

    (2S,3R)-2-(cyclopropylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid: Lacks the trifluoromethyl group.

    (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-hydroxyhexanoic acid: Contains a hydroxyl group instead of the tert-butoxycarbonyl group.

Uniqueness

The presence of both the trifluoromethyl group and the tert-butoxycarbonyl group in (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C15H23F3O4

Molecular Weight

324.34 g/mol

IUPAC Name

(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid

InChI

InChI=1S/C15H23F3O4/c1-14(2,3)22-13(21)10(6-7-15(16,17)18)11(12(19)20)8-9-4-5-9/h9-11H,4-8H2,1-3H3,(H,19,20)/t10-,11+/m1/s1

InChI Key

AZLORWLNEFKNJW-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(F)(F)F)[C@H](CC1CC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(F)(F)F)C(CC1CC1)C(=O)O

Origin of Product

United States

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